molecular formula C6H10N4 B13100462 5-Hydrazinyl-2,3-dimethylpyrazine

5-Hydrazinyl-2,3-dimethylpyrazine

Cat. No.: B13100462
M. Wt: 138.17 g/mol
InChI Key: BGIGWJDRLZOVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-2,3-dimethylpyrazine is a pyrazine derivative of high interest in scientific research and development, particularly in the field of medicinal chemistry. The compound features a hydrazinyl functional group, which is recognized as a powerful tool for constructing a diverse library of novel molecules with potential biological activity . This structure serves as a versatile synthon (building block) for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and thiadiazoles, which are privileged scaffolds in drug discovery . Researchers utilize this compound primarily as a key precursor. Its applications include the development of hydrazide-hydrazone derivatives and other complex molecular architectures being investigated for a broad range of biological activities. These activities may include antitumor, antimicrobial, antifungal, and antimalarial properties, as part of ongoing efforts to overcome drug resistance and toxicity associated with current therapeutics . The presence of the hydrazine moiety also makes it a candidate for the synthesis of chemical probes for bioimaging and disease diagnosis . The product is provided for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(5,6-dimethylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-4-5(2)9-6(10-7)3-8-4/h3H,7H2,1-2H3,(H,9,10)

InChI Key

BGIGWJDRLZOVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.

    Substitution: The hydrazine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

5-Hydrazinyl-2,3-dimethylpyrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Physicochemical Properties

Compound Substituents (Positions) Molecular Formula LogP<sup>a</sup> Key Features
5-Hydrazinyl-2,3-dimethylpyrazine 5-NH-NH₂, 2-CH₃, 3-CH₃ C₆H₁₀N₄ ~0.5<sup>b</sup> Polar hydrazinyl group enhances solubility; potential for metal coordination
5-Isobutyl-2,3-dimethylpyrazine 5-CH₂CH(CH₂)₂, 2-CH₃, 3-CH₃ C₁₀H₁₆N₂ 2.32 High hydrophobicity; strong antimicrobial activity
5-Ethyl-2,3-dimethylpyrazine 5-CH₂CH₃, 2-CH₃, 3-CH₃ C₈H₁₂N₂ 1.8–2.0 Balanced hydrophobicity; used in food flavoring (e.g., cocoa, smoked meats)
2,3-Diethyl-5-methylpyrazine 2-CH₂CH₃, 3-CH₂CH₃, 5-CH₃ C₉H₁₄N₂ 2.5–2.8 High volatility; contributes to roasted aromas in baked goods

<sup>a</sup> LogP values estimated from structural analogs where direct data are unavailable.
<sup>b</sup> Predicted using ChemDraw software based on substituent contributions.

Antimicrobial Activity

Pyrazines with alkyl substituents exhibit potent antimicrobial properties linked to hydrophobicity (LogP). For example:

  • 5-Isobutyl-2,3-dimethylpyrazine : MIC (Minimum Inhibitory Concentration) against E. coli = 3 mg/mL; MBC (Minimum Bactericidal Concentration) = 3 mg/mL. Achieves 99.6% bacterial reduction in egg decontamination via active evaporation .
  • 2-Isobutyl-3-methylpyrazine : MIC against E. coli = 3 mg/mL; MBC = 3 mg/mL. Used as a preservative in meat products .

Tables

Table 1: Antimicrobial Efficacy of Selected Pyrazines

Compound MIC (E. coli) MIC (S. aureus) Application Example
5-Isobutyl-2,3-dimethylpyrazine 3 mg/mL 4 mg/mL Egg decontamination
2-Isobutyl-3-methylpyrazine 3 mg/mL 5 mg/mL Meat preservation
2,5-Dimethylpyrazine 7 mg/mL 13 mg/mL Fungal growth inhibition

Table 2: Flavor Contributions of Pyrazines in Food

Compound Food Matrix Aroma Profile Concentration Range
5-Ethyl-2,3-dimethylpyrazine Smoked duck Roasty, nutty OAV >1
2,3,5-Trimethylpyrazine Soy sauce aroma Baijiu Earthy, chocolate-like 317–1755 µg/L
2,6-Dimethylpyrazine Cocoa liquor Baked, nutty 460–1590 µg/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.